An In-depth Technical Guide to the Physicochemical Properties of N-Benzylmaleamic Acid
An In-depth Technical Guide to the Physicochemical Properties of N-Benzylmaleamic Acid
Introduction
N-Benzylmaleamic acid (CAS No. 15329-69-8) is a dicarboxylic acid monoamide that belongs to the broader class of maleamic acids.[1] Structurally, it features a carboxylic acid and an N-benzyl-substituted amide group attached to a cis-configured carbon-carbon double bond. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties, making it a molecule of interest in organic synthesis and materials science. Maleamic acid derivatives are recognized as acid-sensitive linkers and have been explored for use in smart drug delivery systems.[2] This guide provides a comprehensive analysis of the core physicochemical properties of N-Benzylmaleamic acid, grounded in established chemical principles and supported by predictive data and analogous compound studies. We will delve into its synthesis, spectroscopic signature, stability, and the experimental protocols necessary for its characterization, offering a foundational resource for researchers and drug development professionals.
Core Physicochemical Properties
The fundamental properties of N-Benzylmaleamic acid are summarized below. While some values are derived from predictive models, they provide a reliable baseline for experimental design.
| Property | Value | Data Source |
| CAS Number | 15329-69-8 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₁NO₃ | ChemicalBook[1] |
| Molecular Weight | 205.21 g/mol | ChemicalBook[1] |
| Appearance | White to off-white solid | ChemicalBook[1] |
| Melting Point | 136-138 °C | ChemicalBook[1] |
| Boiling Point | 476.3 ± 45.0 °C | Predicted, ChemicalBook[1] |
| Density | 1.236 ± 0.06 g/cm³ | Predicted, ChemicalBook[1] |
| pKa | 2.92 ± 0.25 | Predicted, ChemicalBook[1] |
The predicted pKa of ~2.92 suggests that N-Benzylmaleamic acid is a relatively strong carboxylic acid.[1] This acidity is a key determinant of its solubility in aqueous media and its behavior in physiological environments.
Synthesis and Purification
The synthesis of N-substituted maleamic acids is a well-established process involving the nucleophilic ring-opening of maleic anhydride with a primary amine.[3] This reaction is generally high-yielding and proceeds readily under mild conditions.
Synthetic Workflow
The logical flow for the synthesis and purification of N-Benzylmaleamic acid is outlined below. The process begins with the reaction of commercially available starting materials, followed by isolation and purification of the final product.
Caption: Workflow for the synthesis of N-Benzylmaleamic acid.
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the synthesis of N-phenylmaleamic acid derivatives.[3]
-
Reagent Preparation: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM). In a separate dropping funnel, prepare a solution of benzylamine (1.0 eq) in anhydrous DCM.
-
Reaction Setup: Cool the maleic anhydride solution to 0 °C using an ice bath and stir with a magnetic stir bar.
-
Amidation: Add the benzylamine solution dropwise to the cooled maleic anhydride solution over 30 minutes with continuous stirring. The reaction is exothermic, and maintaining a low temperature during addition minimizes side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. The N-Benzylmaleamic acid product will typically precipitate as a white solid.[3]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the final N-Benzylmaleamic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of the synthesized product.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence of the key functional groups. While a specific spectrum for the title compound is not publicly available, characteristic absorption bands can be predicted based on its structure and data from analogous compounds.[4]
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A moderate to sharp peak is anticipated around 3300 cm⁻¹.[4]
-
C-H Stretch (Aromatic/Alkene): Peaks will appear just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Amide): Two distinct, strong absorption bands are expected between 1650 cm⁻¹ and 1730 cm⁻¹. The amide carbonyl typically appears around 1650 cm⁻¹, while the carboxylic acid carbonyl is at a slightly higher frequency.[4]
-
C=C Stretch (Alkene): A peak of variable intensity is expected around 1640 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise arrangement of atoms. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:
¹H NMR Predictions:
-
-COOH (1H, singlet): ~12.0-13.0 ppm. This proton is acidic and its signal is often broad.
-
-NH- (1H, triplet): ~8.5-9.5 ppm. The signal should be a triplet due to coupling with the adjacent benzylic CH₂ group.
-
Aromatic (5H, multiplet): ~7.2-7.4 ppm. The five protons of the benzyl group will appear as a complex multiplet.
-
Vinyl (2H, doublets): ~6.2-6.5 ppm. The two protons on the cis-double bond will appear as two distinct doublets, with a characteristic coupling constant (J ≈ 12 Hz).
-
Benzylic CH₂ (2H, doublet): ~4.4-4.6 ppm. This signal will be a doublet due to coupling with the adjacent NH proton.
¹³C NMR Predictions:
-
Carboxylic C=O: ~168 ppm
-
Amide C=O: ~166 ppm
-
Aromatic C (quaternary): ~138 ppm
-
Vinyl CH=CH: ~132, 131 ppm
-
Aromatic CH: ~128.5, 127.8, 127.2 ppm
-
Benzylic CH₂: ~43 ppm
Chemical Stability and Reactivity
The stability of N-Benzylmaleamic acid is largely dictated by the interplay between its amide and carboxylic acid functionalities.
Hydrolysis
Maleamic acids are known to be susceptible to hydrolysis, which can be catalyzed by both acid and base.[5][6] A key mechanistic feature is the intramolecular nucleophilic catalysis by the adjacent carboxylic acid group, which proceeds through a cyclic maleic anhydride intermediate.[7] This pathway makes the amide bond significantly more labile than in typical acyclic amides. The hydrolysis rate is highly pH-dependent.[2]
Caption: Intramolecularly catalyzed hydrolysis of N-Benzylmaleamic acid.
Isomerization and Cyclization
The cis-geometry of the double bond is essential for the intramolecular reactivity. Under certain conditions, particularly in non-aqueous solutions, primary amines can favor the formation of the corresponding N-substituted maleimide through dehydration and cyclization, rather than the maleamic acid.[7] Therefore, controlling the reaction conditions during synthesis is critical to prevent the formation of N-benzylmaleimide as an undesired byproduct.
Conclusion
N-Benzylmaleamic acid is a well-defined organic compound with predictable physicochemical properties. Its synthesis is straightforward via the reaction of maleic anhydride and benzylamine. The molecule is characterized by a relatively acidic carboxylic acid group and an amide bond that is activated toward hydrolysis by intramolecular catalysis. Its spectroscopic signature is defined by these key functional groups. This technical guide provides the foundational knowledge, including detailed protocols and mechanistic insights, necessary for researchers to synthesize, characterize, and intelligently apply N-Benzylmaleamic acid in their scientific endeavors.
References
-
National Institute of Standards and Technology. Benzamide, n-benzyl-2-(methylamino)-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. Benzylamine. NIST Chemistry WebBook. [Link]
-
Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1277-1280. [Link]
-
Díaz-Mochón, J. J., et al. (2017). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 23(47), 11212-11215. [Link]
-
National Institute of Standards and Technology. N-Phenylmaleamic acid. NIST Chemistry WebBook. [Link]
-
Al-Azmi, A. (2012). Synthesis of N-formylmaleamic acid and some related N-formylamides. SAGE Publications Inc. [Link]
-
Cheméo. Chemical Properties of N-Phenylmaleamic acid (CAS 555-59-9). [Link]
-
Cheméo. Chemical Properties of Benzylmalonic acid (CAS 616-75-1). [Link]
-
National Center for Biotechnology Information. Benzilic acid. PubChem Compound Database. [Link]
-
Wang, J., et al. (2018). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry, 16(43), 8230-8239. [Link]
-
Hamid, A., et al. (2021). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. ResearchGate. [Link]
-
University of Wisconsin-Madison. Bordwell pKa Table. Organic Chemistry Data. [Link]
-
National Institute of Standards and Technology. N-Phenylmaleamic acid. NIST Chemistry WebBook. [Link]
-
Zarrouk, A., et al. (2019). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 24(19), 3562. [Link]
-
Acree Jr., W. E., & Abraham, M. H. (2013). Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate. [Link]
-
International Journal of Engineering, Science and Mathematics. SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS. [Link]
-
Han, S., et al. (2002). Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid: Use in Detecting de-N-acetyl-gangliosides in Human Melanoma. Journal of Biological Chemistry, 277(18), 16035-16043. [Link]
-
Al-Masoudi, N. A., et al. (2013). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. ResearchGate. [Link]
-
Khan, M. N., & Sarwar, G. (2004). Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide. ResearchGate. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000402). [Link]
-
University of Wisconsin-Madison. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]
-
National Center for Biotechnology Information. Benzoic Acid. PubChem Compound Database. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
-
Siddiqui, H. L., et al. (2010). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Molecules, 15(4), 2763-2771. [Link]
-
Al-Juburi, S. A. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 534-541. [Link]
-
Baltzer, B., Lund, F., & Rastrup-Andersen, N. (1979). Degradation of mecillinam in aqueous solution. Journal of Pharmaceutical Sciences, 68(10), 1207-1215. [Link]
Sources
- 1. N-BENZYLMALEAMIC ACID | 15329-69-8 [chemicalbook.com]
- 2. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
